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Abstract
Carboxyaminoimidazole ribotide (CAIR) is a critical intermediate in the de novo biosynthesis

of purine nucleotides, a fundamental metabolic pathway essential for the synthesis of DNA,

RNA, and various cofactors. This guide provides a comprehensive overview of CAIR, including

its physicochemical properties, its central role in the purine biosynthesis pathway, and the

enzymatic reactions governing its formation and conversion. Detailed experimental protocols

for the study of CAIR and its associated enzymes, N5-Carboxyaminoimidazole ribonucleotide

synthetase (PurK) and N5-Carboxyaminoimidazole ribonucleotide mutase (PurE), are

presented. Furthermore, this document highlights the significant divergence in the CAIR

biosynthetic pathway between prokaryotes and eukaryotes, underscoring the potential of PurK

and PurE as attractive targets for the development of novel antimicrobial agents.

Introduction
De novo purine biosynthesis is a highly conserved metabolic pathway that assembles the

purine ring from basic precursors. Carboxyaminoimidazole ribotide (CAIR), specifically 5-

amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid, is a key intermediate in this

pathway.[1][2] Its formation represents a crucial carboxylation step. The pathway to CAIR

synthesis exhibits a remarkable evolutionary divergence between prokaryotes (and lower
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eukaryotes) and higher eukaryotes, presenting a unique opportunity for targeted drug design.

[3][4] In bacteria, fungi, and plants, the formation of CAIR is a two-step process catalyzed by

PurK and PurE, whereas in vertebrates, it is a single-step reaction.[1][4] This guide will delve

into the technical details of CAIR's biochemistry, providing researchers with the necessary

information to investigate this pivotal molecule and its associated enzymes.

Physicochemical and Spectroscopic Properties of
CAIR
CAIR is a ribonucleotide with the molecular formula C₉H₁₄N₃O₉P and a molecular weight of

339.20 g/mol .[1][5] Its structure consists of a carboxylated aminoimidazole ring linked to a

ribose-5-phosphate moiety.

Table 1: Physicochemical Properties of Carboxyaminoimidazole Ribotide (CAIR)

Property Value Reference

Molecular Formula C₉H₁₄N₃O₉P [1][5]

Molecular Weight 339.20 g/mol [1][5]

CAS Number 6001-14-5 [1]

Appearance Solid [6]

Solubility (Water) 250 mg/mL (737.03 mM) [1]

UV λmax 260 nm [1]

Molar Extinction Coefficient

(ε₂₆₀)
10,500 M⁻¹cm⁻¹ at pH 8.0 [6]

Predicted Flash Point 477.5 ± 37.1 °C [1]

Polar Surface Area 207.40 Å² [1]

Spectroscopic Characterization:

UV-Visible Spectroscopy: CAIR exhibits a characteristic maximum absorbance at 260 nm,

which is routinely used for its quantification.[1]
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Mass Spectrometry: Analysis of CAIR reveals a molecular ion peak at a mass-to-charge ratio

of 339.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are

powerful tools for the structural elucidation of CAIR.[1]

The Role of CAIR in De Novo Purine Biosynthesis
CAIR is the product of the sixth step in the eleven-step de novo purine biosynthesis pathway in

organisms that utilize the two-step carboxylation mechanism. This pathway begins with 5-

phosphoribosyl-1-pyrophosphate (PRPP) and culminates in the formation of inosine

monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine

monophosphate (GMP).

The Divergent Pathway of CAIR Synthesis
A key feature of CAIR biosynthesis is the difference between prokaryotic/lower eukaryotic and

higher eukaryotic systems.

Prokaryotic and Lower Eukaryotic Pathway (Two-Step): In bacteria, fungi, and plants, 5-

aminoimidazole ribonucleotide (AIR) is first carboxylated to N5-carboxyaminoimidazole

ribonucleotide (N5-CAIR) by the enzyme N5-carboxyaminoimidazole ribonucleotide

synthetase (PurK) in an ATP-dependent reaction. Subsequently, N5-carboxyaminoimidazole

ribonucleotide mutase (PurE) catalyzes the intramolecular transfer of the carboxyl group

from the exocyclic nitrogen to the C4 position of the imidazole ring to form CAIR.[4][7]

Higher Eukaryotic Pathway (One-Step): In vertebrates, AIR is directly carboxylated at the C4

position to form CAIR by the enzyme AIR carboxylase (a class II PurE). This reaction does

not involve the N5-CAIR intermediate or the PurK enzyme.[1]

This metabolic divergence makes the prokaryotic enzymes PurK and PurE compelling targets

for the development of selective antimicrobial agents.[3][4]

Enzymology of CAIR Metabolism
The enzymes responsible for the synthesis and conversion of CAIR in the two-step pathway

have been the subject of extensive research.
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N5-Carboxyaminoimidazole Ribonucleotide Synthetase
(PurK)
PurK (EC 6.3.4.18) catalyzes the ATP-dependent carboxylation of AIR to form the unstable

intermediate N5-CAIR.[8][9] The reaction is as follows:

ATP + AIR + HCO₃⁻ → ADP + Pi + N5-CAIR

Table 2: Kinetic Parameters for N5-Carboxyaminoimidazole Ribonucleotide Synthetase (PurK)

Organism Substrate Kₘ Vₘₐₓ kcat kcat/Kₘ
Referenc
e

Staphyloco

ccus

aureus

Bicarbonat

e (HCO₃⁻)
~18.8 mM N/A N/A N/A [4]

Escherichi

a coli

(Y152F

mutant)

AIR

3-fold

change vs

WT

N/A N/A

10-fold

lower vs

WT

[10]

Escherichi

a coli

(Y152A

mutant)

AIR

18-fold

change vs

WT

N/A N/A

660-fold

lower vs

WT

[10]

Note: N/A indicates data not available in the searched sources.

N5-Carboxyaminoimidazole Ribonucleotide Mutase
(PurE)
PurE (EC 5.4.99.18) is an unusual mutase that catalyzes the reversible conversion of N5-CAIR

to CAIR.[11][12] The reaction involves the direct transfer of the carboxylate group.[7]

N5-CAIR ⇌ CAIR

Table 3: Kinetic Parameters for N5-Carboxyaminoimidazole Ribonucleotide Mutase (PurE)
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Organism Substrate Kₘ Vₘₐₓ kcat kcat/Kₘ
Referenc
e

Escherichi

a coli
N5-CAIR 140 µM N/A N/A N/A [12]

Note: N/A indicates data not available in the searched sources.

Signaling Pathways and Logical Relationships
The de novo purine biosynthesis pathway is tightly regulated to meet the cell's demand for

purine nucleotides.

Prokaryotic/Lower Eukaryotic Pathway

Higher Eukaryotic Pathway
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Caption: Divergent pathways of CAIR synthesis in prokaryotes and eukaryotes.

Experimental Protocols
This section provides detailed methodologies for key experiments involving CAIR and its

associated enzymes.

Synthesis and Purification of CAIR
CAIR can be synthesized chemically.[6]
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Protocol:

Follow established chemical synthesis routes for imidazole ribonucleotides.

Purify the crude product using anion-exchange chromatography followed by desalting.

Lyophilize the purified fractions to obtain solid CAIR.

Store the solid CAIR at -80°C.

For use, dissolve solid CAIR in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

Determine the concentration spectrophotometrically by measuring the absorbance at 260 nm

using a molar extinction coefficient of 10,500 M⁻¹cm⁻¹.[6]

Enzymatic Assay for N5-CAIR Synthetase (PurK)
A coupled enzyme assay can be used to monitor PurK activity by measuring the formation of

SAICAR.[13]

Reagents:

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM PEP, 0.5 mM ATP, 10 mM L-

aspartate.

Enzymes: Pyruvate kinase (1.2 U), PurC (SAICAR synthetase, 2 U), and varying

concentrations of PurK.

Substrate: 37 µM AIR.

Procedure:

Prepare the assay buffer containing all components except AIR.

Pre-incubate the mixture at 23°C for 2 minutes.

Initiate the reaction by adding AIR.
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Monitor the formation of SAICAR by measuring the increase in absorbance at 282 nm (ε₂₈₂ =

8,607 M⁻¹cm⁻¹).

Calculate the rate of reaction from the linear portion of the absorbance curve.

AIR N5-CAIR

PurK
(ATP, HCO₃⁻) CAIRPurE SAICAR

PurC
(Aspartate, ATP) Monitor A₂₈₂

Click to download full resolution via product page

Caption: Workflow for the coupled enzymatic assay of PurK.

Fluorescence-Based Assay for N5-CAIR Mutase (PurE)
This assay measures the reverse reaction of PurE (CAIR to N5-CAIR, which then

spontaneously decomposes to AIR) by detecting the formation of AIR using a fluorescent

probe.[3][6][14]

Reagents:

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

Substrate: 62 µM CAIR.

Enzyme: Varying concentrations of PurE (e.g., 0-102 ng).

Quenching Solution: 300 µM ZnCl₂.

Detection Reagent: 20 µM Fluorescently-tagged isatin (I-F).

Procedure:

Incubate varying concentrations of PurE with a fixed concentration of CAIR at a set

temperature (e.g., 25°C) for a defined time (e.g., 5 minutes).

Stop the enzymatic reaction by adding the quenching solution.

Add the fluorescently-tagged isatin to the reaction mixture.
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Monitor the increase in fluorescence over time (e.g., 60 minutes) as the isatin reacts with the

enzymatically produced AIR.

The rate of fluorescence increase is proportional to the amount of AIR formed and thus to the

PurE activity.

Incubate PurE + CAIR

Quench with ZnCl₂

5 min

Add Fluorescent Isatin

Measure Fluorescence

Monitor for 60 min

Click to download full resolution via product page

Caption: Workflow for the fluorescence-based assay of PurE.

Quantification of CAIR in Biological Samples by HPLC-
MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and

specific method for the quantification of CAIR in complex biological matrices.[1]

Sample Preparation:

Homogenize tissue or cell samples in a suitable extraction buffer (e.g., methanol/water).

Centrifuge to pellet proteins and cellular debris.
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Collect the supernatant containing the metabolites.

Dry the supernatant and reconstitute in a mobile phase-compatible solvent.

HPLC-MS/MS Analysis:

Chromatography: Separate the metabolites using a suitable HPLC column (e.g., C18) with a

gradient elution profile.

Mass Spectrometry: Detect and quantify CAIR using a tandem mass spectrometer operating

in multiple reaction monitoring (MRM) mode.

Parent Ion: m/z of CAIR.

Daughter Ion(s): Specific fragment ions of CAIR.

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Structural Analysis by X-ray Crystallography
Determining the three-dimensional structure of PurK and PurE provides invaluable insights into

their catalytic mechanisms and aids in structure-based drug design.

General Protocol:

Protein Expression and Purification: Overexpress and purify high-quality, homogenous PurK

or PurE protein.

Crystallization: Screen a wide range of crystallization conditions (precipitants, pH,

temperature) to obtain well-diffracting crystals.

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect diffraction

data.

Structure Determination: Process the diffraction data and solve the crystal structure using

molecular replacement or other phasing methods.
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Model Building and Refinement: Build an atomic model of the protein into the electron

density map and refine it to obtain a high-resolution structure.

Conclusion
Carboxyaminoimidazole ribotide stands as a cornerstone intermediate in the universal

pathway of de novo purine biosynthesis. The distinct enzymatic strategies employed for its

synthesis in prokaryotes and eukaryotes offer a promising avenue for the development of novel

and selective antimicrobial therapeutics. The technical guide presented here provides a

comprehensive resource for researchers aiming to explore the multifaceted biology of CAIR

and its associated enzymes. The detailed protocols and structured data serve as a foundation

for further investigation into the regulation of purine metabolism, the catalytic mechanisms of

PurK and PurE, and the design of potent and specific inhibitors. Continued research in this

area will undoubtedly deepen our understanding of this fundamental metabolic pathway and

may lead to the development of next-generation antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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